N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H24N4O and its molecular weight is 276.384. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Coordination Complexes
- Hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides were investigated, showcasing the importance of C-H...O and C-H...π(arene) hydrogen bonds in forming chain and sheet structures, which could be relevant for understanding the molecular assembly and interaction of similar compounds (López et al., 2010).
- A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives discussed the effect of hydrogen bonding on the self-assembly process and their antioxidant activity, highlighting the role of such compounds in developing new antioxidant agents (Chkirate et al., 2019).
Reactivity and Synthesis
- Research on the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile led to the synthesis of new compounds, demonstrating the compound's potential in creating novel chemical entities with possible therapeutic applications (Mironovich et al., 2013).
Antimicrobial and Antitumor Activities
- Antimicrobial activities of novel thiazole derivatives synthesized by incorporating pyrazole moiety were investigated, showing significant anti-bacterial and anti-fungal activities, which points to the potential use of similar compounds in developing new antimicrobial agents (Saravanan et al., 2010).
- Antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating antipyrine moiety were studied, highlighting the potential of such compounds in cancer research and therapy (Albratty et al., 2017).
properties
IUPAC Name |
N-tert-butyl-2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)16-14(20)10-18-6-7-19-12(9-18)8-13(17-19)11-4-5-11/h8,11H,4-7,9-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGIWWOUABKKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN2C(=CC(=N2)C3CC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.